tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2,3)23-14(21)9-20-11-19-15-13(10-24-16(15)17(20)22)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXULMGOZIPLZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and amidines. The phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The final step involves the esterification of the carboxylic acid intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Differences :
- Core: Incorporates a fused thiopyrano ring (5,8-dihydro-4H-thiopyrano) adjacent to the thieno[2,3-d]pyrimidinone system, unlike the simpler thieno[3,2-d]pyrimidinone core in the target compound.
- Substituents: Features a methylsulfanyl group at position 2 and an ethyl acetate group at position 3. Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate . Physicochemical Properties: The thiopyrano ring enhances lipophilicity compared to the phenyl-substituted target compound.
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19)
Structural Differences :
- Core: Contains a thiazolo[4,5-d]pyrimidine fused with a coumarin (chromen-2-one) system, diverging from the thienopyrimidinone backbone.
- Substituents : Includes a thioxo group at position 5 and a hydroxycoumarin moiety, absent in the target compound.
Synthesis : Microwave-assisted condensation of 3-phenylisothiazolidin-4-one, benzaldehyde, and thiourea in DMF .
Biological Relevance : The thioxo and coumarin groups may enhance DNA intercalation or kinase inhibition, though direct comparisons to the target compound’s activity are lacking .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Structural Differences :
- Core: A simpler pyrimidine ring substituted with a thietan-3-yloxy group (3-membered sulfur ring), unlike the fused thienopyrimidinone system.
- Substituents : Features a thioether-linked ethyl acetate group and a methyl group at position 4.
Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
Key Contrast : The thietan ring introduces steric constraints and altered metabolic stability compared to the tert-butyl ester in the target compound.
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Structural Differences :
- Substituents: Replaces the tert-butyl ester with a 2-chlorobenzyl-substituted acetamide group. This may improve target binding affinity but reduce solubility compared to the tert-butyl ester variant .
Biological Activity
Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a synthetic compound belonging to the thienopyrimidine family. This compound is characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core, a tert-butyl group, and an acetate moiety. These structural features contribute to its potential biological activities, particularly in medicinal chemistry.
Molecular Structure
The molecular formula of this compound is . The presence of sulfur and nitrogen in its structure suggests possible interactions with biological targets. The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Tert-butyl and acetate |
| Molecular Weight | 304.36 g/mol |
Case Studies and Research Findings
- Antitumor Activity : Research indicates that modifications on the thienopyrimidine scaffold can lead to enhanced biological potency. For instance, compounds similar to this compound have been explored for their ability to induce apoptosis in cancer cells. A study reported that specific thienopyrimidine derivatives exhibited low EC50 values (0.004 µM) against T47D human breast cancer cells, indicating potent antitumor activity .
- Inhibition Studies : Thienopyrimidine derivatives have been evaluated for their inhibitory effects on various enzymes. For example, a related compound was found to inhibit tubulin polymerization effectively, which is crucial for cancer cell proliferation . This suggests that this compound may also exhibit similar inhibitory properties.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidines often correlates with their structural features. The following table summarizes the SAR findings for related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Lacks acetate group | Potential bioactivity |
| 6-(Phenylethynyl)thieno[3,2-d]pyrimidine | Contains ethynyl group | Different reactivity |
| 7-Acetoxy-thieno[3,2-d]pyrimidine | Acetoxy instead of tert-butoxy | Altered solubility |
These findings highlight how variations in functional groups can significantly impact the chemical behavior and biological activity of thienopyrimidine derivatives.
Q & A
Q. Key Considerations :
- Solvent Choice : DMF enables high solubility of reactants.
- Catalyst : Cs₂CO₃ facilitates efficient nucleophilic substitution.
- Purification : SCX-2 columns remove acidic byproducts effectively.
How is the compound characterized post-synthesis?
Basic Research Question
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns (e.g., phenyl group integration at δ ~7.5 ppm).
- Mass Spectrometry : High-resolution MS (e.g., m/z 369.12 [M+H]⁺) verifies molecular weight.
- Purity Analysis : HPLC retention times and UV/Vis spectra ensure >95% purity .
How do structural modifications impact biological activity in thienopyrimidine derivatives?
Advanced Research Question
Derivatives with substituents at the 7-position (e.g., phenyl groups) show enhanced cytotoxicity against cancer cell lines (A549, HCT116). For example:
- Anti-Proliferative Activity : N′-benzylidene derivatives exhibit IC₅₀ values <10 μM due to improved membrane permeability .
- Kinase Inhibition : Substitution with trifluoromethyl groups enhances selectivity for c-Met kinase (IC₅₀ = 0.2 nM) by optimizing hydrophobic interactions .
Q. Methodological Insight :
- SAR Studies : Systematic replacement of the phenyl group with halogens or electron-withdrawing groups (e.g., -CF₃) improves target binding.
- Docking Simulations : Molecular modeling identifies key residues (e.g., Met1160 in c-Met) for hydrogen bonding .
How can researchers resolve contradictions in biological data across studies?
Advanced Research Question
Discrepancies in cytotoxicity or kinase inhibition data often arise from:
Q. Resolution Strategies :
- Control Experiments : Include stable analogs (e.g., methyl esters) to assess degradation.
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 from ATCC) and assay buffers across studies .
What are the key considerations in designing analogs for improved pharmacokinetics?
Advanced Research Question
Optimize:
Q. Case Study :
- SPL-334 : A derivative with a benzoic acid substituent showed improved solubility (2.5 mg/mL in PBS) and oral bioavailability (F = 45%) in murine models of interstitial lung disease .
How to optimize reaction conditions to address low yields or impurities?
Advanced Research Question
Common issues and solutions:
Q. Example :
- Cyclocondensation Reactions : [4+2] cycloadditions with bis(methylsulfanyl)methylidene intermediates require anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .
What solvents and catalysts are most effective in the synthesis?
Basic Research Question
Q. Table 1: Solvent/Catalyst Optimization
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Alkylation | DMF | Cs₂CO₃ | 78 |
| Deprotection | DCM | TFA | 98 |
What analytical techniques confirm regioselectivity in cyclocondensation reactions?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
